Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI)
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Overview
Description
Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI): is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes . For 2-(chloromethyl)-1-nitroso-benzimidazole, a common synthetic route includes the reaction of 2-chloromethylbenzimidazole with nitrosating agents under controlled conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and at a temperature range of 0-5°C to ensure the stability of the nitroso group .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield . The use of green solvents and catalysts, such as ionic liquids and metal-organic frameworks, is also being explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1-nitroso-benzimidazole undergoes various chemical reactions, including:
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols, alcohols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 2-(Chloromethyl)-1-nitro-benzimidazole.
Reduction: 2-(Chloromethyl)-1-amino-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Chloromethyl)-1-nitroso-benzimidazole is used as an intermediate in the synthesis of more complex benzimidazole derivatives with potential pharmaceutical applications .
Biology: The compound is studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for the development of new antibiotics and antiviral drugs .
Medicine: Research is ongoing to explore the anticancer potential of 2-(chloromethyl)-1-nitroso-benzimidazole. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-nitroso-benzimidazole involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their inhibition . This interaction can disrupt essential biological processes, such as DNA replication and protein synthesis, thereby exerting antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-(Chloromethyl)-benzimidazole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-(Nitromethyl)-benzimidazole: Contains a nitro group instead of a nitroso group, which affects its reactivity and biological activity.
1-Methyl-2-(chloromethyl)-benzimidazole: The presence of a methyl group on the imidazole ring alters its chemical properties and biological activity.
Uniqueness: 2-(Chloromethyl)-1-nitroso-benzimidazole is unique due to the presence of both chloromethyl and nitroso groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C8H6ClN3O |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1-nitrosobenzimidazole |
InChI |
InChI=1S/C8H6ClN3O/c9-5-8-10-6-3-1-2-4-7(6)12(8)11-13/h1-4H,5H2 |
InChI Key |
ZLQZCPQNMFBWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N=O)CCl |
Origin of Product |
United States |
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